molecular formula C14H16BrNS B14448631 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide CAS No. 77148-71-1

1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide

Cat. No.: B14448631
CAS No.: 77148-71-1
M. Wt: 310.25 g/mol
InChI Key: OXPJQXSYFJBDIZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide is a chemical compound with a complex structure that includes a pyridinium ion, a methyl group, and a sulfanyl group attached to a 4-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide typically involves the following steps:

    Formation of the Pyridinium Ion: The starting material, 2-methylpyridine, undergoes a quaternization reaction with methyl bromide to form 1-methyl-2-pyridinium bromide.

    Introduction of the Sulfanyl Group: The next step involves the reaction of the pyridinium salt with 4-methylbenzyl mercaptan under basic conditions to introduce the sulfanyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyridine derivatives.

    Substitution: Compounds with different nucleophiles replacing the bromide ion.

Scientific Research Applications

1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in biological molecules, while the sulfanyl group can undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridine
  • 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridinium chloride
  • 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridinium iodide

Uniqueness

1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide is unique due to its specific combination of a pyridinium ion, a methyl group, and a sulfanyl group attached to a 4-methylphenyl moiety

Properties

77148-71-1

Molecular Formula

C14H16BrNS

Molecular Weight

310.25 g/mol

IUPAC Name

1-methyl-2-[(4-methylphenyl)methylsulfanyl]pyridin-1-ium;bromide

InChI

InChI=1S/C14H16NS.BrH/c1-12-6-8-13(9-7-12)11-16-14-5-3-4-10-15(14)2;/h3-10H,11H2,1-2H3;1H/q+1;/p-1

InChI Key

OXPJQXSYFJBDIZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CC=CC=[N+]2C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.